![molecular formula C11H11N3O4 B2589559 (1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 956270-06-7](/img/structure/B2589559.png)
(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Description
(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as (1R,2S,5S)-(-)-3-Nitroquinuclidine-2-carboxylic acid, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a chiral bicyclic lactam that has a unique structure and possesses interesting properties that make it useful in various research fields.
Scientific Research Applications
Synthesis Techniques and Applications
Stereoselective Synthesis
The stereoselective and scalable synthesis of azabicyclohexane derivatives is a critical aspect of research in this domain. The control over the stereoselectivity of cyclopropanation steps, critical for achieving desired structural configurations, underscores the importance of intricate chemical manipulations in the synthesis of complex organic molecules (Wang et al., 2013).
Cyclopropanation and Cycloaddition Reactions
Innovative methods for the synthesis of 3-azabicyclohexanes involve intramolecular cyclopropanation of N-allyl enamine carboxylates, demonstrating the utility of cyclopropylmagnesium carbenoids in forming highly substituted pyridines and achieving diastereoselective reduction to 3-azabicyclohexanes (K. K. Toh et al., 2014).
Enantiopure Bicyclic Systems
Research also highlights the preparation of enantiopure azabicyclo[2.2.1]heptane carboxylic acids, emphasizing their role in enhancing the enantioselectivity of organocatalytic reactions. This demonstrates the potential of constrained bicyclic systems in improving reaction selectivity over their monocyclic analogs (A. Armstrong et al., 2009).
Antimalarial Activity
The synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their evaluation for antimalarial activity illustrates the biomedical relevance of azabicyclohexane compounds. These derivatives show potential against P. falciparum, demonstrating the intersection of organic synthesis and therapeutic application (Nongpanga Ningsanont et al., 2003).
properties
IUPAC Name |
(1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-11(16)9-7-4-6(7)5-13(9)10-8(14(17)18)2-1-3-12-10/h1-3,6-7,9H,4-5H2,(H,15,16)/t6-,7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWRJKPISBSCHS-BHNWBGBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C3=C(C=CC=N3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](N(C2)C3=C(C=CC=N3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
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